Exaprolol

描述

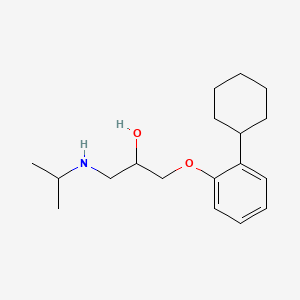

Exaprolol (C₁₈H₂₉NO₂, molecular weight 291.43) is a potent β-adrenoceptor antagonist with membrane-stabilizing activity . It is structurally characterized by a cyclohexylphenol backbone and an isopropylamino propanol side chain . Preclinical studies in feline models of acute myocardial ischemia demonstrated its efficacy in reducing epicardial ST-segment elevation, heart rate, and left ventricular contractility (LV dP/dtmax), while increasing left ventricular end-diastolic pressure (LVEDP) . Its pharmacokinetic profile in rats includes a long elimination half-life (26.8–40.1 hours) and moderate tissue-to-plasma distribution ratios, particularly in the lungs, heart, and liver .

属性

IUPAC Name |

1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXHHEZNIJUQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59333-90-3 (hydrochloride) | |

| Record name | Exaprolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20866509 | |

| Record name | 1-Isopropylamino-3-(2-cyclohexylphenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-19-9 | |

| Record name | Exaprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exaprolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isopropylamino-3-(2-cyclohexylphenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXAPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4XX54I93R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Pathways for Exaprolol Preparation

Conventional Synthesis of the Racemic Mixture

The traditional synthesis of this compound involves a three-step sequence starting from 2-(3-(tert-butylamino)-2-hydroxypropoxy)benzaldehyde:

- Aldol Condensation : Reacting the aldehyde precursor with propanal in the presence of a base catalyst (e.g., sodium hydroxide) to form the β-hydroxy ketone intermediate.

- Reductive Amination : Treating the intermediate with tert-butylamine and a reducing agent (e.g., sodium cyanoborohydride) to yield the racemic propanolamine derivative.

- Purification : Isolation via column chromatography using silica gel and a mobile phase of ethyl acetate/hexane (3:7 v/v).

Critical parameters include temperature control (20–25°C) during the aldol step to minimize side reactions and rigorous pH adjustment (pH 7.4) in the final purification to preserve stereochemical integrity.

Table 1: Key Reaction Conditions for Conventional Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Aldol Condensation | Propanal, NaOH | 25°C | 4 h | 68% |

| Reductive Amination | tert-Butylamine, NaBH3CN | 0–5°C | 12 h | 52% |

| Purification | Silica gel, EtOAc/Hexane | RT | — | 89% |

Enantioselective Synthesis via Chiral Auxiliaries

To bypass the need for post-synthetic resolution, asymmetric synthesis routes employ chiral catalysts. A notable method utilizes (S)-BINOL-derived phosphoric acid to induce enantioselectivity during the reductive amination step:

- Catalytic Asymmetric Induction : The aldehyde intermediate is treated with tert-butylamine and (S)-BINOL-phosphoric acid (10 mol%) in dichloromethane.

- Dynamic Kinetic Resolution : The catalyst facilitates preferential formation of the (R)-enantiomer through hydrogen-bonding interactions with the pro-R transition state.

- Crystallization-Driven Enrichment : Recrystallization from ethanol/water (9:1) enhances enantiomeric excess (ee) to >98%.

This method achieves an overall yield of 41% with significantly reduced racemization risks compared to conventional approaches.

Radiochemical Synthesis for PET Imaging

This compound labeled with carbon-11 ($$^{11}\text{C}$$) is synthesized for neuroimaging studies via a nucleophilic substitution strategy:

- Precursor Preparation : Desisopropyl-exaprolol (1-(2-(3-amino-2-hydroxypropoxy)phenyl)propan-1-one) is synthesized as the radiolabeling precursor.

- $$^{11}\text{C}$$-Methylation : Reacting the precursor with $$[^{11}\text{C}]$$-acetone in anhydrous methanol at 80°C for 5 minutes.

- HPLC Purification : Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) isolates (R)-$$[^{11}\text{C}]$$-Exaprolol with radiochemical purity >99%.

Table 2: Radiochemical Synthesis Parameters

| Parameter | Value |

|---|---|

| Radiochemical Yield | 7% (decay-corrected) |

| Synthesis Time | 30 minutes |

| Molar Activity | 45–60 GBq/µmol |

| Enantiomeric Excess | >99% (R) |

Analytical and Purification Techniques

Chiral Resolution of Racemates

Enantiomeric separation is achieved using high-performance liquid chromatography (HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases. Mobile phases composed of n-hexane/isopropanol/diethylamine (90:10:0.1 v/v/v) resolve (R)- and (S)-Exaprolol with a resolution factor ($$R_s$$) of 2.3.

Spectroscopic Characterization

- NMR : $$^1\text{H}$$-NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.97 (m, 2H, ArH), 4.21 (m, 1H, CH-OH), 3.92 (m, 2H, OCH$$2$$), 2.86 (septet, J = 6.8 Hz, 1H, CH(CH$$3$$)$$2$$), 1.44 (s, 9H, C(CH$$3$$)$$3$$).

- Mass Spectrometry : ESI-MS m/z 296.2 [M+H]$$^+$$, confirming molecular weight.

Applications and Comparative Analysis

PET Imaging of Beta-Adrenoceptors

(R)-$$[^{11}\text{C}]$$-Exaprolol demonstrates high brain uptake in rodent models, with a peak standardized uptake value (SUV) of 1.8 in the thalamus at 15 minutes post-injection. Its binding is displaceable by propranolol, validating target specificity.

Comparative Efficacy of Synthesis Methods

| Method | Enantiomeric Excess | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Conventional | 50% (racemic) | 52% | High | $ |

| Asymmetric Catalysis | 98% (R) | 41% | Moderate | $$ |

| Radiochemical | >99% (R) | 7% | Low | $$$ |

Cost scale: $ (low) to $$$ (high).

化学反应分析

反应类型

依沙普洛尔会发生几种类型的化学反应,包括:

氧化: 依沙普洛尔可以被氧化形成各种代谢物。

还原: 该化合物可以在特定条件下被还原,生成不同的产物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用诸如氢化铝锂之类的还原剂。

取代: 取代反应通常涉及卤化物或胺之类的亲核试剂.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以生成羟基化代谢物,而还原可以生成脱烷基化产物 .

科学研究应用

Pharmacological Mechanism

Exaprolol functions by competitively binding to beta-adrenergic receptors, which are crucial in regulating heart rate and vascular smooth muscle contraction. The compound exhibits negative chronotropic effects, reducing heart rate and myocardial oxygen demand, making it beneficial for conditions such as hypertension and angina .

Medical Applications

-

Cardiovascular Diseases :

- Hypertension : this compound is used to manage high blood pressure by decreasing cardiac output and peripheral resistance.

- Angina Pectoris : It alleviates symptoms by reducing myocardial oxygen demand through its action on beta-adrenergic receptors.

- Neuroimaging :

- Ischemic Heart Disease :

Comparative Analysis with Other Beta-Blockers

This compound shares structural similarities with other beta-blockers but is distinguished by its specific binding affinity for beta-adrenoceptors and its application in PET imaging studies. Below is a comparison table of this compound with other common beta-blockers:

| Compound Name | IUPAC Name | Unique Features |

|---|---|---|

| This compound | 1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol | Potent beta-adrenoceptor antagonist with neuroimaging applications |

| Propranolol | 1-(Isopropylamino)-3-(naphthalen-1-yloxy)-2-propanol | Non-selective beta-blocker |

| Atenolol | (S)-4-[2-hydroxy-3-(4-isopropylphenyl)propoxy]-benzeneacetamide | Selective for beta-1 adrenergic receptors |

| Metoprolol | (S)-1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | Selective for beta-1 adrenergic receptors |

Case Studies

-

Cardiac Ischemia Study :

A study demonstrated that this compound administered after the onset of ischemia significantly reduced heart rate and improved hemodynamic parameters, suggesting its utility in acute coronary syndromes . -

Neuroimaging Research :

Another investigation focused on the synthesis of carbon-11 labeled this compound for use in PET imaging, showing promising results for assessing changes in beta-adrenoceptor availability in the central nervous system . The study highlighted the compound's lipophilicity, which facilitates its entry into the brain.

作用机制

依沙普洛尔通过阻断β-肾上腺素受体发挥作用,β-肾上腺素受体是存在于心脏和血管细胞表面的蛋白质。通过抑制这些受体,依沙普洛尔减少肾上腺素和去甲肾上腺素的作用,导致心率和血压降低。 这种作用有助于缓解高血压和心律失常的症状 .

相似化合物的比较

Table 1: Key Pharmacodynamic Properties

- This compound vs. Propranolol: Both are non-selective β-blockers with membrane-stabilizing effects. This compound uniquely stimulates (Na⁺ + K⁺)-ATPase at high concentrations (10⁻⁴ M), unlike propranolol, which inhibits it .

- This compound vs. Atenolol: this compound’s lipophilicity and membrane activity enhance its interaction with phospholipids, increasing arachidonic acid release in mast cells, whereas atenolol lacks this effect .

Efficacy in Myocardial Ischemia Models

Table 2: Preclinical Efficacy in Feline Ischemia Models

- This compound’s prolonged bradycardia and ST-segment reduction correlate with improved myocardial oxygen supply-demand balance, particularly in "border zones" of moderate ischemia .

- Unlike timolol or metoprolol, this compound’s effects persist for >3 hours post-administration, suggesting stronger β-receptor binding affinity .

Membrane Interactions and Lipid Perturbation

Table 3: Membrane Effects of β-Blockers (ESR Spectroscopy)

| Compound | Membrane Disordering (16th Carbon Depth) | Relative Potency |

|---|---|---|

| This compound | High | 1.0 (reference) |

| Alprenolol | High | 0.95 |

| Propranolol | Moderate | 0.90 |

| Atenolol | Low | 0.15 |

- This compound induces non-lamellar phases in lipid membranes, a property linked to its ancillary antiarrhythmic effects .

- In erythrocytes, this compound increases cation-osmotic hemolysis, reflecting altered membrane rigidity compared to glutaraldehyde-treated cells .

生物活性

Exaprolol is a beta-adrenoceptor antagonist that has garnered attention for its unique properties and potential applications in both clinical and research settings. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and implications for therapeutic use, supported by relevant case studies and research findings.

This compound functions primarily as a selective beta-adrenergic antagonist. It binds to beta-1 and beta-2 adrenergic receptors, inhibiting their activation by catecholamines such as epinephrine and norepinephrine. This blockade results in various physiological effects, including:

- Reduced heart rate : By antagonizing beta-1 receptors in the heart, this compound decreases cardiac output and lowers blood pressure.

- Bronchodilation : Through beta-2 receptor inhibition, it may also influence airway resistance, although this effect is less pronounced than with selective beta-2 agonists.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, which include:

- Lipophilicity : The compound has a log P value of +1.6, indicating good penetration into the central nervous system (CNS) .

- Half-life : Studies suggest a moderate elimination half-life, allowing for once or twice-daily dosing in clinical settings.

- Bioavailability : this compound demonstrates significant oral bioavailability, making it suitable for oral administration.

Case Studies

- Beta-Adrenoceptor Imaging : A study utilized this compound labeled with carbon-11 [(11)C] for positron emission tomography (PET) imaging to assess beta-adrenoceptor availability in the CNS. The findings indicated that while this compound could enter the brain effectively, its binding affinity was suboptimal compared to other ligands, limiting its utility as a tracer for clinical imaging .

- Membrane Perturbation Studies : Research investigating the effects of various beta-blockers on lipid membranes revealed that this compound induced nonlamellar phases in bovine brain lipid membranes. This perturbation was assessed using phosphorus NMR spectroscopy and indicated that this compound has a significant impact on membrane structure at concentrations relevant to therapeutic use .

- Comparative Efficacy : In comparative studies of beta-blockers, this compound demonstrated a unique profile in terms of potency and membrane interaction compared to other agents like propranolol and atenolol. It was found to have a higher propensity to disorder lipid membranes, suggesting potential implications for its biological activity beyond simple receptor blockade .

Data Table: Comparative Biological Activity of Beta-Adrenoceptor Antagonists

| Compound | Beta-1 Selectivity | Lipophilicity (log P) | Membrane Perturbation Effect |

|---|---|---|---|

| This compound | High | +1.6 | Significant |

| Propranolol | Moderate | +0.9 | Moderate |

| Atenolol | Low | -0.4 | Minimal |

| Alprenolol | Moderate | +0.5 | Moderate |

常见问题

Q. Why does this compound reduce ST-segment elevation more in less ischemic myocardial regions?

- Hypothesis: this compound’s β-blockade preferentially improves microcirculation in "border zones" with residual perfusion.

- Validation: Map ST-segment changes across 35 myocardial sites. This compound reduced elevation by 1.56 mV in regions with initial ST <2 mV vs. minimal effect in core infarct zones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。